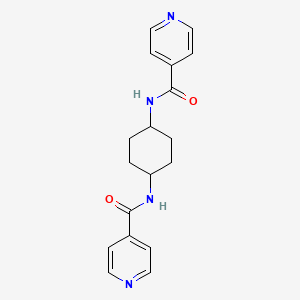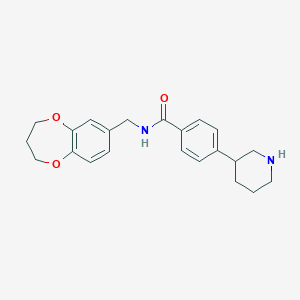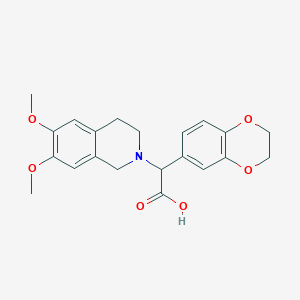![molecular formula C12H11N3O4S B5662345 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5662345.png)
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide, also known as MNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MNTA belongs to the class of thiazole compounds, which have been shown to possess various biological activities.
作用機序
The mechanism of action of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is not fully understood. However, studies have suggested that 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been shown to possess various biochemical and physiological effects. Studies have suggested that 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide can induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, and reduce inflammation. In addition, 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has also been shown to possess various biological activities, making it a potential candidate for the development of therapeutic agents. However, there are also limitations to the use of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide in lab experiments. 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood.
将来の方向性
There are several future directions for the study of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. Further studies are needed to understand the mechanism of action of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide and its potential as a therapeutic agent. In addition, studies are needed to determine the safety and toxicity profiles of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. Future studies could also focus on the development of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide derivatives with improved biological activities and reduced toxicity. Overall, the study of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4-nitrophenol with thiosemicarbazide, followed by the reaction of the resulting product with chloroacetyl chloride. The final step involves the reaction of the intermediate with methoxyamine hydrochloride to yield 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide. This synthesis method has been optimized to obtain high yields of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide with good purity.
科学的研究の応用
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been tested against various bacterial and fungal strains and has shown promising results. In addition, 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-6-11(16)14-12-13-10(7-20-12)8-2-4-9(5-3-8)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTGCYGZKXQZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(3aS*,9bS*)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5662283.png)
![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide](/img/structure/B5662285.png)

![N-ethyl-N-(2-methyl-2-propen-1-yl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5662301.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5662332.png)

![2-(dimethylamino)-N-{[3-(4-fluorophenyl)-5-isoxazolyl]methyl}-2-(3-methylphenyl)acetamide](/img/structure/B5662338.png)

![6-ethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B5662359.png)
![2-ethyl-N-[2-(1-pyrrolidinylsulfonyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5662365.png)